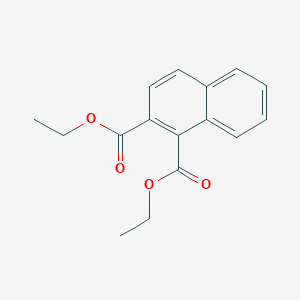
Diethyl naphthalene-1,2-dicarboxylate
Cat. No. B8476926
Key on ui cas rn:
249299-71-6
M. Wt: 272.29 g/mol
InChI Key: DEMPTVYXFMKCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03978231
Procedure details


To a 50% dispersion of sodium hydride in mineral oil (4.55 g) was added to a solution of diethyl naphthalene 1,2-dicarboxylate (18.5 g) in ethyl acetate (22 ml.) and the mixture refluxed for 3.5 hrs. on a steam bath. After cooling the precipitated orange solid was filtered and decarboxylated with hydrochloric acid (35 ml.) in water (350 ml) at 70°C over 7 mins. to yield benze(e) indane-1,3-dione, m.p. (benzene) 178°C (decomp.) (Found: C, 79.21; H, 4.22; C13H8O2 requires: C, 79.58; H, 4.11%).

[Compound]
Name
oil
Quantity
4.55 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[C:3]1([C:18]([O:20]CC)=O)[C:4](C(OCC)=O)=[CH:5][CH:6]=[C:7]2[C:12]=1[CH:11]=[CH:10]C=C2.C(OCC)(=[O:25])C>>[C:18]1(=[O:20])[C:3]2[C:12](=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:11](=[O:25])[CH2:10]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
[Compound]
|
Name
|
oil
|
|
Quantity
|
4.55 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
18.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture refluxed for 3.5 hrs
|
|
Duration
|
3.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the precipitated orange solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

